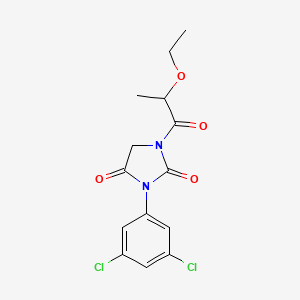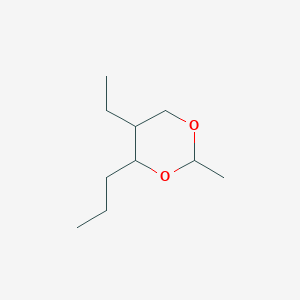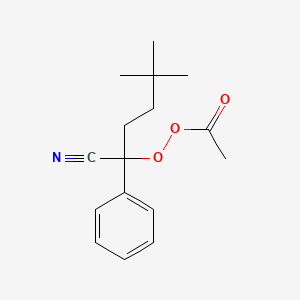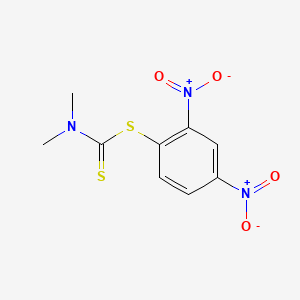
Carbamodithioic acid, dimethyl-, 2,4-dinitrophenyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dinitrophenyl dimethyldithiocarbamate is an organic compound with the molecular formula C9H9N3O4S2. It is known for its unique chemical structure, which includes a dithiocarbamate group attached to a 2,4-dinitrophenyl ring. This compound has garnered interest due to its diverse applications in various scientific fields, including chemistry, biology, and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-dinitrophenyl dimethyldithiocarbamate typically involves the reaction of 2,4-dinitrophenyl chloride with dimethyldithiocarbamate. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the final product is subjected to rigorous quality control measures .
Análisis De Reacciones Químicas
Types of Reactions: 2,4-Dinitrophenyl dimethyldithiocarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The dithiocarbamate group can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted dithiocarbamates.
Aplicaciones Científicas De Investigación
2,4-Dinitrophenyl dimethyldithiocarbamate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2,4-dinitrophenyl dimethyldithiocarbamate involves its interaction with specific molecular targets. The compound acts as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can occur through various pathways, including covalent modification of the enzyme or competitive inhibition .
Comparación Con Compuestos Similares
2,4-Dinitrophenol: An organic compound with similar nitro groups but different functional properties.
Dimethyldithiocarbamate: Shares the dithiocarbamate group but lacks the 2,4-dinitrophenyl ring.
4-Nitrophenyl dimethyldithiocarbamate: Structurally similar but with a single nitro group.
Uniqueness: 2,4-Dinitrophenyl dimethyldithiocarbamate is unique due to its combination of the dithiocarbamate group and the 2,4-dinitrophenyl ring, which imparts distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound in various applications .
Propiedades
Número CAS |
89-37-2 |
|---|---|
Fórmula molecular |
C9H9N3O4S2 |
Peso molecular |
287.3 g/mol |
Nombre IUPAC |
(2,4-dinitrophenyl) N,N-dimethylcarbamodithioate |
InChI |
InChI=1S/C9H9N3O4S2/c1-10(2)9(17)18-8-4-3-6(11(13)14)5-7(8)12(15)16/h3-5H,1-2H3 |
Clave InChI |
AIWZJEMZVHJAQB-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C(=S)SC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


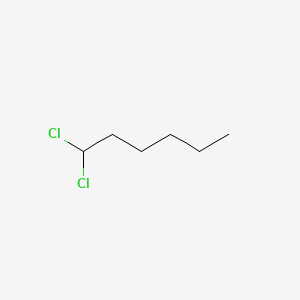
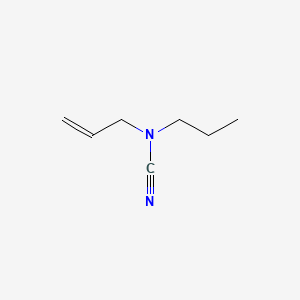
![[(2R,3R)-2,6-dihydroxy-6-methyl-2-[(2S,3R,9R,10R,13R,14S,17S)-2,3,14-trihydroxy-10,13-dimethyl-6-oxo-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]heptan-3-yl] acetate](/img/structure/B13808558.png)
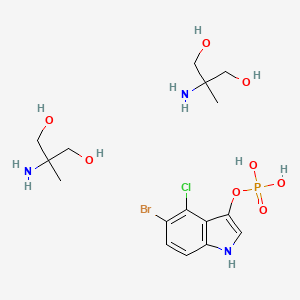
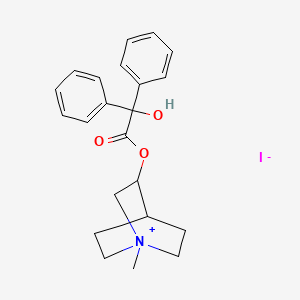
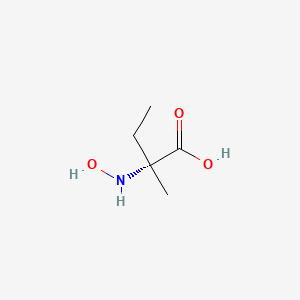
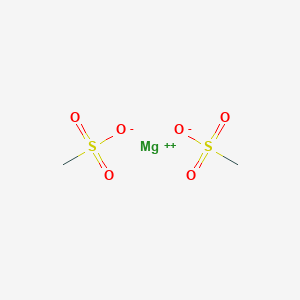
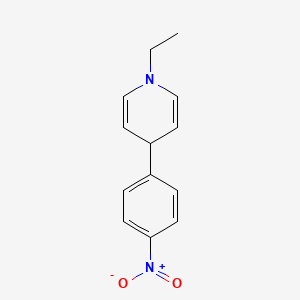
![2-Chloro-5-[(2-chloro-5-nitrobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13808612.png)
![(3-Nitrophenyl)-[4-(4-phenylthiazol-2-yl)-piperazin-1-yl]methanone](/img/structure/B13808630.png)
